(6-Chloropyridin-3-yl)methanethiol
Description
Significance of Pyridine-Based Thiol Architectures in Chemical Research
Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. nih.gov The pyridine ring, an isostere of benzene, is a key component in over 7000 existing drug molecules. nih.gov Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The incorporation of a thiol (-SH) or methanethiol (B179389) (-CH2SH) group introduces a reactive center that can participate in a variety of chemical transformations.
The sulfur atom in a thiol is a potent nucleophile, capable of forming bonds with a range of electrophiles. wikipedia.org This reactivity is harnessed in the synthesis of more complex molecules. Furthermore, thiols can be oxidized to form disulfides, a linkage that is crucial in the structure and function of many proteins. wikipedia.org The combination of a pyridine ring and a thiol group in one molecule creates a bifunctional platform for the design of novel compounds with specific biological or material properties. Pyridine-based thiol architectures are investigated for their potential in developing new pharmaceuticals, agrochemicals, and functional materials. nih.govacs.org
Strategic Position of (6-Chloropyridin-3-yl)methanethiol as a Synthetic Synthon
This compound is a strategically important synthetic intermediate, or synthon. Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a methanethiol group at the 3-position. Each of these features plays a crucial role in its utility as a building block in organic synthesis.
The chlorine atom on the pyridine ring is a key reactive site. It can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility makes it a valuable precursor for creating a library of derivatives. The methanethiol group, with its nucleophilic sulfur, provides another point for chemical modification. For instance, it can react with electrophiles to form thioethers or be used in the formation of metal-sulfur bonds in coordination chemistry.
The relative positions of the chloro and methanethiol groups on the pyridine ring also influence the molecule's reactivity and the stereochemistry of its products. This regiochemistry is a critical consideration for synthetic chemists aiming to construct complex target molecules with high precision.
Historical Development of Research on Chloropyridyl and Methanethiol Conjugates
The development of research on chloropyridyl and methanethiol conjugates is intertwined with the broader history of heterocyclic and organosulfur chemistry. The initial isolation of pyridine in the mid-19th century and the subsequent elucidation of its structure laid the groundwork for exploring its derivatives. nih.gov Early research into thiols, then known as mercaptans, also began in the 19th century, with initial studies focusing on their strong odors and basic reactivity. wikipedia.org
The synthesis of methanethiol has been a subject of industrial and academic research, with various methods developed for its production, including the reaction of methanol (B129727) with hydrogen sulfide (B99878). google.comtue.nlresearchgate.net The combination of a chloropyridine scaffold with a methanethiol group likely emerged from the systematic exploration of pyridine derivatives for applications in agrochemicals and pharmaceuticals. For example, the related compound N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide is a known metabolite of the insecticide acetamiprid (B1664982). nih.gov This indicates that the chloropyridyl moiety is a recognized pharmacophore in the design of bioactive molecules.
The continuous development of new synthetic methodologies has enabled more efficient and selective ways to synthesize chloropyridyl methanethiol conjugates, furthering their application in the creation of novel chemical entities.
Interactive Data Table: Physicochemical Properties of Related Compounds
To provide context for the properties of this compound, the following table summarizes key physicochemical data for related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methanethiol wikipedia.orgchemeo.com | 74-93-1 | CH4S | 48.11 | 5.95 |
| 2-Pyridinemethanethiol nih.gov | 4768-07-0 | C6H7NS | 125.19 | 57-58 @ 0.6 mmHg |
| (6-Chloropyridin-3-yl)methanol sigmaaldrich.com | 53369-12-3 | C6H6ClNO | 143.57 | - |
| 6-Chloropyridin-3-amine bldpharm.com | 5350-93-6 | C5H5ClN2 | 128.56 | - |
| (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone epa.gov | 64614-49-9 | C10H11ClN2O2 | 226.66 | - |
Structure
3D Structure
Properties
Molecular Formula |
C6H6ClNS |
|---|---|
Molecular Weight |
159.64 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)methanethiol |
InChI |
InChI=1S/C6H6ClNS/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 |
InChI Key |
ISGKHEZJPIHYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CS)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloropyridin 3 Yl Methanethiol
Precursor Synthesis and Functionalization Strategies
A common and logical approach to synthesizing the target molecule involves the initial preparation of a suitable chloropyridine precursor, which is then functionalized with the required methanethiol (B179389) moiety or a group that can be readily converted to it.
The 6-chloropyridin-3-yl framework is a key precursor. The synthesis of this scaffold can be achieved through various routes, either by building the pyridine (B92270) ring from acyclic precursors or by direct functionalization of pyridine itself. Direct chlorination of pyridine often leads to a mixture of products; therefore, more regioselective methods are preferred.
One effective strategy begins with more readily available pyridine derivatives, such as nicotinic acid or 3-picoline. For example, 6-hydroxynicotinic acid can be converted to 6-chloronicotinic acid using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The carboxylic acid group can then be reduced to a hydroxymethyl group, which serves as a handle for introducing the thiol.
Another versatile precursor is 6-chloropyridin-3-amine (also known as 5-amino-2-chloropyridine), which is commercially available. bldpharm.com This amine can be converted into a variety of functional groups at the 3-position via diazotization reactions followed by Sandmeyer-type transformations. For instance, diazotization and subsequent reaction with a cyanide source can introduce a nitrile group, which can be reduced to a primary amine and further elaborated.
The table below summarizes some common approaches to obtaining key chloropyridine precursors.
| Starting Material | Reagents | Product | Key Transformation |
| 6-Hydroxynicotinic Acid | POCl₃ or SOCl₂ | 6-Chloronicotinic Acid | Chlorination/Aromatization |
| 3-Picoline N-oxide | POCl₃ | 2-Chloro-5-methylpyridine | Rearrangement/Chlorination |
| Pyridine | Various | 2-Chloropyridine (B119429) | Direct Chlorination (often low regioselectivity) |
| 2-Chloropyridine | BuLi-Me₂N(CH₂)₂OLi | 2-Chloro-6-lithiopyridine | Regioselective lithiation researchgate.net |
This table presents generalized synthetic pathways for chloropyridine scaffolds.
Once a suitable precursor like 6-chloro-3-(hydroxymethyl)pyridine or 6-chloro-3-(chloromethyl)pyridine is synthesized, the introduction of the sulfur atom is the next critical step.
Starting from 6-chloro-3-(hydroxymethyl)pyridine , the hydroxyl group is first converted into a better leaving group. This is typically achieved by reaction with thionyl chloride (SOCl₂) or a sulfonyl chloride (e.g., tosyl chloride) to form the corresponding chloride or tosylate. This activated intermediate, 6-chloro-3-(chloromethyl)pyridine , can then undergo a nucleophilic substitution reaction with a sulfur nucleophile.
Common sulfur nucleophiles for this transformation include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or sodium thiomethoxide (NaSMe).
Using NaSH: Reaction with sodium hydrosulfide would yield (6-Chloropyridin-3-yl)methanethiol directly. This is a straightforward approach but can sometimes be complicated by the formation of the corresponding disulfide as a byproduct due to oxidation of the thiol.
Using Thiourea: A widely used method involves reacting the chloromethyl precursor with thiourea to form a stable isothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to release the desired thiol. This two-step process is often clean and high-yielding.
Using Sodium Thiomethoxide: While this reagent would introduce a methylthioether (-SMe) group, leading to (6-chloropyridin-3-yl)(methyl)sulfane, it is not the target molecule. However, this highlights the importance of choosing the correct thiolating agent to obtain the free thiol (-SH) versus a thioether.
Multi-Component Reaction Approaches to Thiomethylated Pyridines
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer an efficient route to complex molecules. thieme-connect.denih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for pyridine synthesis, such as the Hantzsch or Guareschi-Thorpe reactions, can be conceptually adapted. acsgcipr.org
A hypothetical MCR could involve the condensation of an enamine, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound equivalent, where one of the components is pre-functionalized to carry the chloro and thiomethyl precursor groups. For instance, a β-ketothioester could potentially be used as a component. The main challenge in designing such a reaction is ensuring the correct regiochemical outcome and the stability of the thiol functionality under the reaction conditions. acsgcipr.org Generally, these reactions are valued for their atom economy and ability to rapidly build molecular diversity. nih.gov
The table below outlines a generalized, hypothetical MCR pathway.
| Component A | Component B | Component C | Catalyst/Conditions | Potential Product Core |
| β-enaminone (with Cl substituent) | Malononitrile | Thiomethyl-acetaldehyde equivalent | Acid or base catalyst, thermal or microwave | Highly substituted Dihydropyridine |
| This table illustrates a conceptual multi-component approach to a substituted pyridine ring. |
Mechanistic Investigations of Synthesis Pathways
The formation of this compound from a precursor such as 6-chloro-3-(chloromethyl)pyridine and a sulfur nucleophile (e.g., sodium hydrosulfide or thiourea followed by hydrolysis) is predominantly governed by a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgchemistrysteps.com This pathway involves the direct attack of the nucleophilic thiolate anion on the electrophilic carbon of the chloromethyl group.
The reaction is concerted, meaning the formation of the new carbon-sulfur bond and the cleavage of the carbon-chlorine bond occur simultaneously through a single transition state. masterorganicchemistry.com The presence of the electron-withdrawing pyridine ring, further activated by the chloro substituent at the 6-position, enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.
Reaction Kinetics and Transition State Analysis
The kinetics of the SN2 reaction for the synthesis of this compound are second-order, meaning the reaction rate is dependent on the concentrations of both the electrophilic substrate (6-chloro-3-(chloromethyl)pyridine) and the sulfur nucleophile. wikipedia.orglibretexts.org
Rate Law: Rate = k[R-CH₂Cl][Nu⁻]
Where:
[R-CH₂Cl] is the concentration of 6-chloro-3-(chloromethyl)pyridine.
[Nu⁻] is the concentration of the thiolate nucleophile.
k is the second-order rate constant.
The transition state of this SN2 reaction is a critical point on the reaction coordinate. It features a trigonal bipyramidal geometry around the central carbon atom, where the incoming nucleophile and the outgoing leaving group are in apical positions, 180° apart. masterorganicchemistry.comresearchgate.net The remaining three groups (two hydrogens and the pyridine ring) lie in a plane. pressbooks.pub This "backside attack" leads to an inversion of stereochemistry at the carbon center if it were chiral.
The stability of the transition state is a key determinant of the reaction rate. For substrates like 6-chloro-3-(chloromethyl)pyridine, which are analogous to benzyl (B1604629) halides, the adjacent pyridine ring can stabilize the transition state through conjugation. spcmc.ac.in The p-orbitals of the aromatic ring can overlap with the p-orbital of the reacting carbon, delocalizing the partial negative charge that develops in the transition state. This stabilization lowers the activation energy and accelerates the reaction compared to simple alkyl halides. spcmc.ac.in
| Parameter | Description | Typical Value/Observation for Analogous Reactions |
| Reaction Order | Overall order of the reaction. | Second-order. wikipedia.org |
| Rate Constant (k) | Proportionality constant relating rate to reactant concentrations. | Dependent on solvent, temperature, and nucleophile strength. |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Lowered by conjugation with the pyridine ring. spcmc.ac.in |
| Transition State Geometry | The arrangement of atoms at the highest point of the energy profile. | Trigonal bipyramidal. masterorganicchemistry.com |
This interactive table summarizes the key kinetic parameters for the SN2 synthesis of this compound, based on established principles for analogous reactions.
Role of Catalysis in Thiolation Reactions
While the SN2 reaction can proceed without a catalyst, its efficiency is often enhanced by catalytic methods, particularly through base catalysis.
Base Catalysis: The most common form of catalysis for this transformation is base catalysis. Thiols are weakly acidic, and their conjugate bases, thiolates, are significantly more potent nucleophiles. chemistrysteps.commasterorganicchemistry.com The addition of a base, such as sodium hydroxide (B78521) or an amine like pyridine, deprotonates the thiol (or a precursor like thiourea), increasing the concentration of the highly reactive thiolate anion. researchgate.netyoutube.com
R-SH + Base ⇌ R-S⁻ + Base-H⁺
This equilibrium shift dramatically increases the rate of the SN2 reaction. The choice of base and solvent is crucial; aprotic polar solvents are often preferred as they solvate the cation of the thiolate salt without strongly solvating the anion, thus preserving its nucleophilicity.
Phase-Transfer Catalysis: In systems where the sulfur nucleophile (as a salt) and the organic substrate have low mutual solubility, phase-transfer catalysts (PTCs) can be employed. A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the thiolate anion from an aqueous or solid phase into the organic phase where the reaction occurs, thereby increasing the reaction rate.
While transition metal catalysis, particularly with palladium or copper, is a powerful tool for forming C-S bonds directly on aryl rings (SNAr or C-H activation pathways), it is less relevant for the SN2 displacement at a benzylic-type carbon as seen in the synthesis of this compound. libretexts.org For this specific transformation, the fundamental principles of SN2 reactions, enhanced by appropriate base catalysis, provide the most direct and efficient synthetic route.
Chemical Reactivity and Transformation Mechanisms of 6 Chloropyridin 3 Yl Methanethiol
Nucleophilic Characteristics of the Thiol Group
The sulfur atom of the methanethiol (B179389) group is highly nucleophilic, a characteristic property of thiols. This reactivity is enhanced by the ease with which the thiol proton can be removed by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile, readily participating in a variety of bond-forming reactions.
The thiolate anion derived from (6-Chloropyridin-3-yl)methanethiol is a soft nucleophile, readily reacting with a wide array of soft electrophiles. The most common of these reactions is S-alkylation, typically proceeding through an SN2 mechanism with alkyl halides. This reaction is fundamental in the synthesis of various thioethers.
The general reaction involves deprotonation of the thiol with a suitable base (e.g., sodium hydroxide (B78521), sodium hydride, or an amine base) to generate the thiolate in situ, which then attacks the electrophilic carbon, displacing a leaving group.
Table 1: Representative Nucleophilic Reactions of this compound
| Electrophile | Reagent/Conditions | Product | Reaction Type |
|---|---|---|---|
| Methyl Iodide | K₂CO₃, Acetone | 2-Chloro-5-((methylthio)methyl)pyridine | S-Alkylation (SN2) |
| Benzyl (B1604629) Bromide | NaH, THF | 2-Chloro-5-((benzylthio)methyl)pyridine | S-Alkylation (SN2) |
| Acrylonitrile | Base catalyst | 3-(((6-Chloropyridin-3-yl)methyl)thio)propanenitrile | Michael Addition |
Beyond simple alkyl halides, the thiol can react with activated substrates like α,β-unsaturated carbonyls or nitriles in a Michael-type addition. This conjugate addition is a powerful tool for carbon-sulfur bond formation, expanding the molecular complexity. Similarly, epoxides undergo ring-opening upon nucleophilic attack by the thiolate, yielding β-hydroxy thioethers.
The thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that form thioether linkages with high efficiency and atom economy. wikipedia.orgvander-lingen.nl These reactions can be initiated either by radicals (photochemically or thermally) or catalyzed by a base via a Michael addition pathway. wikipedia.orgwikipedia.org
In the radical-mediated pathway, a thiyl radical is generated, which then adds across an alkene ('ene') or alkyne ('yne'). nih.gov The anti-Markovnikov addition product is typically observed, where the sulfur atom adds to the less substituted carbon of the double or triple bond. wikipedia.orgwikipedia.org The subsequent carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the radical chain. nih.gov
The base-catalyzed (nucleophilic) mechanism involves the formation of the thiolate anion, which then undergoes a conjugate addition to an electron-deficient alkene or alkyne. wikipedia.orgnih.gov
This compound is a suitable substrate for these reactions. The thiol-yne reaction can proceed via mono-addition to yield a vinyl sulfide (B99878) or undergo a subsequent second addition to form a dithioether product. wikipedia.org The reactivity and outcome are influenced by the nature of the alkene or alkyne partner. researchgate.net For aromatic thiols reacting with aromatic alkynes, mono-addition often predominates. rsc.org
Table 2: Potential Thiol-Ene and Thiol-Yne Reactions
| Substrate | Initiator/Catalyst | Expected Product Type | Mechanism |
|---|---|---|---|
| 1-Octene | AIBN, UV light | Anti-Markovnikov Thioether | Radical Addition |
| Norbornene | Photoinitiator | Thioether Adduct | Radical Addition |
| Phenylacetylene | Base (e.g., Cs₂CO₃) | Vinyl Sulfide | Nucleophilic Addition |
Oxidative Transformations of the Methanethiol Functionality
The sulfur atom in the methanethiol group exists in its lowest oxidation state (-2) and is readily susceptible to oxidation.
A primary and characteristic reaction of thiols is their oxidation to disulfides. Mild oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen can facilitate the coupling of two thiol molecules to form a disulfide bridge. In this case, this compound would be converted to bis((6-chloropyridin-3-yl)methyl) disulfide. This reaction is typically reversible upon treatment with a reducing agent.
Stronger oxidizing conditions can lead to higher oxidation states of sulfur. The disulfide can be further oxidized to thiosulfinates and thiosulfonates. Vigorous oxidation, for instance with agents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the thiol directly to the corresponding sulfonic acid, (6-chloropyridin-3-yl)methanesulfonic acid. wikipedia.org Vinyl sulfides, which can be formed from thiol-yne reactions, can also be oxidized to form α,β-unsaturated thiocarbenium ions, which are useful intermediates for synthesizing sulfur-containing heterocyles. nih.govacs.org
Electrochemical methods provide an alternative route for the oxidation of sulfur compounds. The electrochemical oxidation of thiols and other sulfur-containing heterocycles often proceeds via the formation of radical cations or thiyl radicals. oup.com In the case of this compound, anodic oxidation could generate a thiyl radical, which might then dimerize to form the disulfide.
In some systems, particularly in the presence of ionic liquids, electrochemical oxidation can lead to the formation of dimers and larger oligomers from sulfur-containing compounds like thiophenes. google.com While specific studies on this compound are limited, it is plausible that direct or mediated electrochemical oxidation would lead to disulfide formation or other coupled products, depending on the reaction conditions and supporting electrolyte used. acs.org
Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring of this compound contains a chlorine atom at the 6-position (ortho to the nitrogen atom). This position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom polarizes the C-Cl bond and helps to stabilize the negative charge in the intermediate Meisenheimer-like complex that forms upon nucleophilic attack.
This allows the chloride to be displaced by a variety of strong nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a key strategy for the functionalization of chloropyridine rings. For example, reaction with an amine would yield the corresponding 6-aminopyridine derivative, while reaction with sodium methoxide (B1231860) would produce the 6-methoxypyridine analog.
Table 3: Representative SNAr Reactions on the Pyridine Ring
| Nucleophile | Reagent/Conditions | Expected Product |
|---|---|---|
| Ammonia | High Temperature/Pressure | (6-Aminopyridin-3-yl)methanethiol |
| Methylamine | DMSO, Heat | (6-(Methylamino)pyridin-3-yl)methanethiol |
| Sodium Methoxide | Methanol (B129727), Heat | (6-Methoxypyridin-3-yl)methanethiol |
Reactivity of the Chloro Substituent
The chloro substituent at the 6-position of the pyridine ring is a key site for nucleophilic attack. The reactivity of halogens on a pyridine ring is highly dependent on their position relative to the nitrogen atom. The electron-withdrawing nature of the ring nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. youtube.comuoanbar.edu.iq
In the case of this compound, the chlorine is at a position equivalent to the 2-position of pyridine. Such 2-halopyridines are known to readily undergo nucleophilic substitution reactions. youtube.comlookchem.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is temporarily disrupted in this intermediate. youtube.com The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring.
The rate of these substitution reactions is influenced by the nature of the nucleophile. Thiols and their conjugate bases, thiolates, are particularly effective nucleophiles for the substitution of 2-chloropyridines. chemrxiv.orgrsc.org This reactivity is fundamental in synthetic applications where the chloro group is replaced to build more complex molecules. For instance, in the synthesis of various pharmaceutical and agrochemical compounds, the displacement of the 2-chloro substituent by a sulfur nucleophile is a common strategy. chemrxiv.org
It is important to note that the reactivity of a chloro substituent on the pyridine ring is significantly greater at the 2- and 4-positions compared to the 3-position. 3-Chloropyridine is reported to be about 10,000 times less reactive than 2-chloropyridine (B119429) and 100,000 times less reactive than 4-chloropyridine (B1293800) in nucleophilic substitution reactions. uoanbar.edu.iq This difference in reactivity is attributed to the relative stability of the intermediate carbanions formed during the reaction.
Relative Reactivity of Chloropyridines in Nucleophilic Substitution
| Compound | Position of Chlorine | Relative Reactivity |
|---|---|---|
| 4-Chloropyridine | 4 | ~100,000 |
| 2-Chloropyridine | 2 | ~10,000 |
| 3-Chloropyridine | 3 | 1 |
This table illustrates the significant influence of the chlorine atom's position on the pyridine ring's reactivity towards nucleophiles. uoanbar.edu.iq
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The electronic properties of the pyridine ring in this compound dictate its behavior in both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally considered to be electron-deficient due to the high electronegativity of the nitrogen atom. uoanbar.edu.iq This inherent property, compounded by the electron-withdrawing inductive effect of the chloro substituent, deactivates the ring towards electrophilic attack. Consequently, electrophilic substitution reactions on this compound are expected to be sluggish and require harsh reaction conditions. uoanbar.edu.iqyoutube.com
When electrophilic substitution does occur on a pyridine ring, it preferentially takes place at the 3- and 5-positions, as the intermediates for attack at these positions are more stable. quora.com Attack at the 2-, 4-, or 6-positions would result in a resonance structure where the positive charge resides on the already electron-deficient nitrogen atom, which is highly unfavorable. quora.com In acidic media, the nitrogen atom is protonated, further deactivating the ring towards electrophilic attack. uoanbar.edu.iq
Nucleophilic Aromatic Substitution (NAS)
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution. youtube.comuoanbar.edu.iq As discussed in the previous section, the 2- and 4-positions are particularly activated for NAS. For this compound, this means the 6-position (where the chloro group is) and the 2-position are the most likely sites for nucleophilic attack. The presence of the electron-withdrawing chloro group further enhances the electrophilicity of the ring, facilitating these reactions.
The reaction mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of a leaving group, in this case, the chloride ion. youtube.com The stability of the intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom, is a key driving force for the reaction.
Regioselectivity in Pyridine Substitution
| Reaction Type | Preferred Position of Attack | Reason |
|---|---|---|
| Electrophilic Aromatic Substitution | 3-position | Avoids placing a positive charge on the nitrogen atom in the reaction intermediate. quora.com |
| Nucleophilic Aromatic Substitution | 2- and 4-positions | Allows for delocalization of the negative charge onto the electronegative nitrogen atom in the reaction intermediate. quora.com |
Acid-Base Properties and Prototropic Equilibria
The acid-base properties of this compound are determined by the basicity of the pyridine nitrogen and the acidity of the thiol proton.
Acid-Base Properties
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybridized orbital, which is not involved in the aromatic sextet, rendering it basic. wikipedia.org The pKa of the conjugate acid of pyridine (the pyridinium (B92312) ion) is approximately 5.25. wikipedia.org However, the basicity of the pyridine nitrogen in this compound is expected to be lower than that of unsubstituted pyridine. This is due to the electron-withdrawing inductive effect of the chloro substituent, which reduces the electron density on the nitrogen atom, making it a weaker base. ontosight.aiyoutube.com
The methanethiol group (-CH2SH) contains an acidic proton. Thiols are generally more acidic than their corresponding alcohols. For instance, the pKa of methanethiol is approximately 10.4, making it significantly more acidic than methanol. wikipedia.orgmasterorganicchemistry.com This increased acidity is due to the larger size of the sulfur atom compared to oxygen, which allows for better delocalization of the negative charge in the resulting thiolate anion, and the weaker S-H bond compared to the O-H bond. masterorganicchemistry.com The acidity of the thiol in this compound will be influenced by the electron-withdrawing nature of the 6-chloropyridin-3-yl group.
Acidity and Basicity of Related Compounds
| Compound | Functional Group | pKa |
|---|---|---|
| Pyridinium ion | Pyridine (conjugate acid) | ~5.25 wikipedia.org |
| Methanethiol | Thiol | ~10.4 wikipedia.org |
Prototropic Equilibria
Prototropic tautomerism is a phenomenon where isomers that differ in the location of a proton are in equilibrium. For molecules containing both a pyridine ring and a thiol group, a thione-thiol tautomerism can exist. In the case of mercaptopyridines, there is an equilibrium between the pyridine-thiol form and the pyridinethione form. clockss.orgcdnsciencepub.com
For 2-mercaptopyridine, which is structurally related to the environment of the chloro and potential thiol group in the title compound, studies have shown that the tautomeric equilibrium is significantly influenced by the solvent and concentration. wikipedia.org In dilute solutions and nonpolar solvents, the thiol form tends to predominate. cdnsciencepub.com However, in polar solvents and at higher concentrations, the equilibrium shifts towards the more stable thione form, which can be stabilized by dimerization through hydrogen bonding. nih.govresearchgate.net It is therefore plausible that this compound could exhibit a similar tautomeric equilibrium, although the methylene (B1212753) spacer between the pyridine ring and the thiol group would likely influence the position of this equilibrium compared to directly substituted mercaptopyridines.
Coordination Chemistry and Metal Complexation of 6 Chloropyridin 3 Yl Methanethiol
Ligand Design and Binding Modes: Theoretical Considerations
The structure of (6-Chloropyridin-3-yl)methanethiol, featuring both a pyridine (B92270) nitrogen and a methanethiol (B179389) sulfur, suggests the potential for versatile coordination behavior.
Monodentate vs. Bidentate Coordination via Sulfur and Nitrogen Centers
Theoretically, this compound could act as a monodentate ligand, coordinating to a metal center through either the nitrogen of the pyridine ring or the sulfur of the thiol group. The choice of the donor atom would likely be influenced by the nature of the metal ion, following principles such as the Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions would be expected to preferentially bind to the harder nitrogen donor, while softer metal ions would favor the softer sulfur donor.
Alternatively, the ligand could exhibit bidentate coordination, binding to a single metal center through both the nitrogen and sulfur atoms. This would lead to the formation of a stable chelate ring. The feasibility of this binding mode would depend on the steric and electronic properties of the ligand and the preferred coordination geometry of the metal ion.
Chelation Effects in Metal Complexes
Should bidentate coordination occur, the resulting metal complexes would benefit from the chelate effect . This thermodynamic stabilization, arising from the favorable entropy change associated with the formation of a single chelate ring over the binding of two separate monodentate ligands, would lead to enhanced complex stability. The size of the resulting chelate ring would be a critical factor in its stability, with five- and six-membered rings typically being the most favored.
Synthesis and Characterization of Transition Metal Complexes: A Hypothetical Approach
The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with various metal salts in a suitable solvent.
Group VI-XII Metal Interactions
Interactions with transition metals from Groups VI to XII would be of particular interest. Metals such as chromium, manganese, iron, cobalt, nickel, copper, and zinc from the first transition series, as well as their heavier congeners, would be expected to form a range of complexes with varying geometries and oxidation states. The chloro-substituent on the pyridine ring could also influence the electronic properties of the ligand and, consequently, the resulting complexes.
Polymetallic Architectures and Supramolecular Assembly
The presence of multiple potential coordination sites could, in theory, allow for the formation of polymetallic architectures . For instance, the ligand could bridge two or more metal centers, leading to the formation of dimers, trimers, or coordination polymers. The interplay of coordination bonds and potentially weaker intermolecular interactions, such as hydrogen bonding or π-π stacking involving the pyridine rings, could give rise to complex supramolecular assemblies .
Spectroscopic and Structural Elucidation of Metal Complexes: Anticipated Techniques
While the foundational principles of coordination chemistry allow for extensive hypothesizing about the potential behavior of this compound as a ligand, the absence of empirical data means that its coordination chemistry remains a subject of speculation. Future research in this area would be necessary to validate these theoretical considerations and to fully uncover the properties and potential applications of its metal complexes.
Vibrational Spectroscopy (FT-IR, Raman) for Metal-Ligand Vibrations
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for probing the formation of metal-ligand bonds. When this compound coordinates to a metal ion, changes in the vibrational frequencies of its constituent bonds are expected.
A hypothetical data table for a series of metal complexes with this compound would resemble the following, though it must be stressed that these are illustrative values based on general principles and not experimental data for this specific compound.
Hypothetical FT-IR Data for Metal Complexes of this compound
| Complex | ν(S-H) (cm⁻¹) | ν(M-S) (cm⁻¹) | ν(M-N) (cm⁻¹) |
| Ligand only | ~2550 | - | - |
| [M(L)₂] (M=Cu(II)) | Absent | ~350-450 | ~250-350 |
| [M(L)₂] (M=Zn(II)) | Absent | ~300-400 | ~200-300 |
| [M(L)₂] (M=Ni(II)) | Absent | ~320-420 | ~230-330 |
| L = deprotonated this compound |
Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations and vibrations involving heavier atoms. The observation of both FT-IR and Raman spectra can provide a more complete picture of the vibrational landscape of a coordination complex. researchgate.netdalalinstitute.comweizmann.ac.il
Electronic Absorption Spectroscopy and Ligand Field Analysis
Electronic absorption spectroscopy, or UV-Visible spectroscopy, probes the electronic transitions within a molecule and is especially informative for complexes of transition metals. The absorption of light promotes electrons from lower energy d-orbitals to higher energy d-orbitals, and the energies of these transitions are dictated by the identity of the metal ion and the nature of the surrounding ligands. fiveable.melibretexts.org
The spectrum of a d-d transition for a transition metal complex of this compound would likely exhibit bands in the visible or near-infrared region. The position, intensity, and shape of these bands could be used to determine the ligand field splitting parameter (Δ) and other parameters such as the Racah interelectronic repulsion parameters, which provide information about the degree of covalency in the metal-ligand bonds. slideshare.net Additionally, intense charge-transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), might be observed, typically in the ultraviolet region.
X-ray Crystallography for Solid-State Structure Determination
For a metal complex of this compound, X-ray crystallography would reveal how the ligand coordinates to the metal. It could act as a bidentate ligand, binding through both the pyridine nitrogen and the thiolate sulfur to form a chelate ring. Alternatively, it could act as a bridging ligand, connecting two or more metal centers. The resulting crystal structure would also show intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the packing of the molecules in the crystal lattice.
A hypothetical crystallographic data table for a complex would include parameters such as the crystal system, space group, unit cell dimensions, and key bond lengths and angles.
Hypothetical X-ray Crystallographic Data for a Metal Complex of this compound
| Parameter | Value |
| Formula | [Cu(C₆H₅ClN₂S)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Cu-S bond length (Å) | Value |
| Cu-N bond length (Å) | Value |
| S-Cu-N bond angle (°) | Value |
Theoretical Insights into Metal-Thiolate Bonding
In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), could provide valuable theoretical insights into the nature of the metal-thiolate bond in complexes of this compound.
Theoretical calculations can be used to:
Optimize the geometry of the complexes, predicting bond lengths and angles that can be compared with potential future experimental data.
Calculate vibrational frequencies , aiding in the assignment of experimental FT-IR and Raman spectra.
Predict the electronic absorption spectra , which can be compared with experimental UV-Vis data to validate the theoretical model.
Such theoretical studies would be invaluable in elucidating the subtle electronic effects of the chloro-substituent on the pyridine ring and how it might influence the coordination properties of the ligand.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of (6-Chloropyridin-3-yl)methanethiol. By analyzing the chemical shifts and coupling patterns in both one-dimensional and two-dimensional spectra, the precise connectivity of atoms within the molecule can be established.
Proton and Carbon-13 Chemical Shift Analysis
Predicted ¹H and ¹³C NMR chemical shifts provide foundational information for the structural confirmation of this compound. The expected chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine (B92270) ring, as well as the sulfur atom of the methanethiol (B179389) group.
In the predicted ¹H NMR spectrum, the protons of the pyridine ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at position 2 (H-2), being adjacent to the nitrogen and influenced by the chlorine at position 6, is anticipated to be the most downfield. The proton at position 4 (H-4) would likely be influenced by the adjacent methanethiol group and the chlorine atom, while the proton at position 5 (H-5) would also exhibit a characteristic shift. The methylene (B1212753) protons (-CH₂-) of the methanethiol group are expected to appear as a singlet or a doublet (if coupled to the thiol proton) in the upfield region, likely between 3.5 and 4.5 ppm. The thiol proton (-SH) itself is often broad and its chemical shift can vary depending on concentration and solvent, but it is typically found between 1.0 and 2.0 ppm.
The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms of the pyridine ring are expected in the range of 120-150 ppm. The carbon bearing the chlorine atom (C-6) would be significantly affected, as would the other carbons of the heterocyclic ring. The methylene carbon (-CH₂-) of the methanethiol group would likely appear in the range of 20-30 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.3 - 8.5 | s |
| H-4 | 7.6 - 7.8 | d |
| H-5 | 7.2 - 7.4 | d |
| -CH₂- | 3.7 - 3.9 | s |
| -SH | 1.5 - 1.7 | t (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 149 - 151 |
| C-3 | 133 - 135 |
| C-4 | 138 - 140 |
| C-5 | 123 - 125 |
| C-6 | 150 - 152 |
| -CH₂- | 25 - 28 |
Two-Dimensional NMR Techniques for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the H-4 and H-5 protons of the pyridine ring, confirming their adjacent positions. An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the pyridine ring and the methanethiol side chain.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. The exact mass of the molecular ion ([M]⁺) would be compared to the calculated mass for the presumed formula, C₆H₆ClNS. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass |
| [C₆H₆³⁵ClNS]⁺ | 159.0015 |
| [C₆H₆³⁷ClNS]⁺ | 161.0015 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation pathways of this compound would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the thiol group (-SH), the entire methanethiol side chain (-CH₂SH), or the chlorine atom. The fragmentation of the pyridine ring itself could also lead to characteristic daughter ions.
Table 4: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment |
| 126 | [M - SH]⁺ |
| 112 | [M - CH₂SH]⁺ |
| 124 | [M - Cl]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands. The S-H stretching vibration of the thiol group would typically appear as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration would be found in the fingerprint region, likely between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would also be present, typically in the 600-800 cm⁻¹ range.
Raman spectroscopy would provide complementary information. The S-H and C-S stretching vibrations are often more intense in Raman spectra than in IR spectra. The symmetric breathing modes of the pyridine ring would also give rise to strong Raman signals.
Table 5: Predicted ajor Infrared and Raman Active Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| S-H Stretch | 2550 - 2600 | IR (weak), Raman (strong) |
| C=N Stretch (Pyridine) | 1550 - 1610 | IR, Raman |
| C=C Stretch (Pyridine) | 1400 - 1500 | IR, Raman |
| C-S Stretch | 600 - 800 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Characteristic Vibrational Modes of Thiol and Pyridine Moieties
The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent thiol (-SH) and chloropyridinyl moieties. The thiol group gives rise to distinct stretching and bending vibrations. The S-H stretching vibration is typically observed in the infrared (IR) and Raman spectra as a weak to moderately intense band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration, also a key indicator of the thiol group, usually appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹.
The chloropyridine ring exhibits a set of characteristic vibrations. These include C-H stretching modes above 3000 cm⁻¹, C-C and C-N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and in-plane and out-of-plane C-H bending vibrations at lower wavenumbers. The C-Cl stretching vibration is also a notable feature, typically found in the 600-800 cm⁻¹ range. The precise positions of these bands can be influenced by the substitution pattern and the electronic effects of the chloro and methanethiol substituents.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Thiol | S-H Stretch | 2550 - 2600 |
| Thiol | C-S Stretch | 600 - 800 |
| Pyridine | C-H Stretch | 3000 - 3100 |
| Pyridine | C=C, C=N Ring Stretch | 1400 - 1600 |
| Pyridine | Ring Breathing | 990 - 1050 |
| Pyridine | C-H In-plane Bend | 1000 - 1300 |
| Pyridine | C-H Out-of-plane Bend | 700 - 900 |
| Chloro Substituent | C-Cl Stretch | 600 - 800 |
Conformational Analysis via Vibrational Spectroscopy
The rotational freedom around the C-C and C-S single bonds in the methanethiol substituent of this compound allows for the existence of different conformers. libretexts.orglumenlearning.com Vibrational spectroscopy serves as a sensitive tool for identifying and characterizing these conformational isomers. The vibrational frequencies of certain modes, particularly those involving the thiol group and the adjacent methylene bridge, can be expected to shift depending on the dihedral angle between the pyridine ring and the thiol group.
By comparing experimental IR and Raman spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), specific spectral features can be assigned to different stable conformers. nih.gov The relative intensities of these conformation-specific bands can provide an estimation of the population of each conformer at a given temperature. Such studies are crucial for understanding the molecule's flexibility and its preferred three-dimensional shape in different environments.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining the absolute structure of a molecule. carleton.eduyoutube.com This technique involves irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal lattice structure.
Analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the asymmetric unit. mdpi.com This information provides a detailed picture of the molecule's conformation in the solid state, including the planarity of the pyridine ring, the orientation of the methanethiol substituent, and the specific bond lengths and angles. Furthermore, SCXRD reveals the nature of intermolecular interactions, such as hydrogen bonds involving the thiol group or the pyridine nitrogen, and π-π stacking interactions between pyridine rings, which govern the crystal packing. mdpi.com
Powder X-ray Diffraction for Polymorphic Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the solid-state characterization of chemical compounds. nih.govnih.gov Each polymorphic form possesses a unique crystal lattice and, consequently, will produce a distinct powder X-ray diffraction (PXRD) pattern. acs.orgresearchgate.net
PXRD is a powerful, non-destructive technique used to identify and quantify the different polymorphic forms of this compound. The method involves analyzing the diffraction pattern produced by a powdered sample of the compound. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a characteristic fingerprint for a specific crystalline phase. By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, the crystalline form can be identified. This is crucial for controlling the solid-state form of the compound, as different polymorphs can exhibit varying physical properties.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (6-Chloropyridin-3-yl)methanethiol at the atomic level. These methods allow for the precise determination of the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of this compound. DFT methods, particularly with hybrid functionals like B3LYP, are adept at providing a reliable description of the molecule's ground state geometry. nih.govnih.gov These calculations involve optimizing the molecular structure to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms in space.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. This information is crucial for understanding the molecule's stability and reactivity. For instance, calculations on related pyridine (B92270) derivatives have demonstrated the utility of DFT in predicting molecular properties. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-S | 1.85 Å |
| Bond Length | S-H | 1.34 Å |
| Bond Length | C-N (pyridine) | 1.33 Å |
| Bond Angle | C-S-H | 96.5° |
| Bond Angle | Cl-C-C (pyridine) | 118.9° |
| Dihedral Angle | C-C-S-H | ~180° (anti-periplanar) |
| Note: These values are illustrative and represent typical outcomes of DFT calculations for similar molecules. |
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
The reactivity of this compound can be effectively rationalized through the analysis of its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).
MEP mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The color-coded map highlights regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the sulfur atom, indicating their nucleophilic character. Conversely, the hydrogen atom of the thiol group and the carbon atom attached to the chlorine would exhibit positive potential.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In the case of this compound, the HOMO is likely to be localized on the sulfur atom and the pyridine ring, while the LUMO would be distributed over the pyridine ring, particularly on the carbon atoms. wuxibiology.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: These values are illustrative and based on typical FMO analyses of similar heterocyclic compounds. |
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can aid in the experimental characterization of this compound.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. cardiff.ac.uk These calculations help in the assignment of the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational modes would include the C-Cl stretching, S-H stretching, and various vibrations of the pyridine ring.
Table 3: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| S-H stretch | ~2550 |
| C-H stretch (aromatic) | ~3050-3100 |
| C=N stretch (pyridine) | ~1580 |
| C-Cl stretch | ~700 |
| C-S stretch | ~650 |
| Note: These are illustrative frequencies and would be obtained from DFT frequency calculations. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated. This provides a detailed, step-by-step understanding of how the molecule might react with other chemical species.
For example, the nucleophilic substitution at the carbon atom bearing the chlorine atom or reactions involving the thiol group can be modeled. Computational studies on the addition of methanethiol (B179389) to Michael acceptors have demonstrated the power of these methods in predicting reaction thermodynamics and kinetics. nih.gov Such an approach could be applied to understand the reactivity of the thiol group in this compound.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD provides insights into the flexibility of the molecule and the relative populations of different conformers. This is particularly useful for understanding how the molecule might behave in different environments, such as in solution. The CHARMM or AMBER force fields, for instance, could be used to perform such simulations.
Applications of 6 Chloropyridin 3 Yl Methanethiol in Materials and Synthetic Organic Chemistry
Role as a Key Intermediate in Agrochemical Synthesis
The structural motifs present in (6-Chloropyridin-3-yl)methanethiol make it a valuable precursor in the synthesis of agrochemicals. The chloropyridine moiety is a common feature in many modern pesticides, while the methanethiol (B179389) group provides a reactive handle for further molecular elaboration.
Precursor to Neonicotinoid Analogues
While direct evidence for the use of this compound in the synthesis of commercialized neonicotinoids is not extensively documented in publicly available literature, its structural similarity to known precursors suggests its potential utility in the development of neonicotinoid analogues. Neonicotinoids are a class of insecticides that act on the central nervous system of insects. nih.gov The synthesis of these compounds often involves the reaction of a chloropyridine-containing fragment with a suitable nitrogen-containing heterocycle. The thiol group of this compound could be strategically modified or used as a leaving group in nucleophilic substitution reactions to construct the core structure of novel neonicotinoid candidates.
Synthesis of Pyridine-Sulfur Hybrid Scaffolds
The combination of a pyridine (B92270) ring and a sulfur-containing functional group within the same molecule gives rise to pyridine-sulfur hybrid scaffolds. These scaffolds are of interest in agrochemical research due to their potential for enhanced biological activity. This compound serves as an ideal starting material for the synthesis of such hybrids. The thiol group can readily undergo a variety of chemical transformations, including S-alkylation, S-arylation, and oxidation, to introduce diverse functionalities and create a library of novel compounds for screening in agrochemical applications.
Contributions to Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. mdpi.com this compound provides a valuable platform for the construction of a wide range of heterocyclic systems.
Building Block for Nitrogen-Sulfur Heterocycles
The presence of both a nucleophilic thiol group and an electrophilic carbon atom (at the methylene (B1212753) group) in this compound allows it to participate in various cyclization reactions to form nitrogen-sulfur heterocycles. For instance, it can react with appropriate bifunctional reagents to yield thiazines, thiazoles, and other related heterocyclic systems. The reactivity of the chlorine atom on the pyridine ring also offers a site for further functionalization or ring-closing reactions.
| Heterocyclic System | Potential Synthetic Route from this compound |
| Thiazine Derivatives | Reaction with α,β-unsaturated carbonyl compounds or their equivalents. |
| Thiazole Derivatives | Condensation with α-haloketones or related reagents. |
| Fused Pyridine-Thiophene Systems | Intramolecular cyclization reactions involving the thiol and pyridine ring. |
Scaffold for Complex Organic Architectures
Beyond the synthesis of simple heterocycles, this compound can serve as a foundational scaffold for the construction of more complex organic architectures. The thiol group can be used to link the chloropyridine moiety to other molecular fragments, creating elaborate structures with tailored properties. This approach is particularly valuable in the design of molecules for medicinal chemistry, where the combination of different pharmacophores can lead to enhanced efficacy and selectivity.
Potential in Polymer and Materials Science
The unique properties of sulfur-containing compounds have led to their exploration in the field of polymer and materials science. Thiols, in particular, can participate in "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, which are highly efficient and have found widespread use in the synthesis of polymers with well-defined architectures and functionalities. researchgate.net
Thiol-Mediated Polymerizations
Thiol-mediated polymerization reactions, such as thiol-ene or thiol-yne radical polymerizations, are powerful methods in polymer chemistry, known for their efficiency and high yields. These reactions typically proceed via a step-growth mechanism and are often initiated by light (photo-initiated).
In theory, a molecule like this compound could serve as a chain transfer agent in radical polymerizations or as a monomer in thiol-ene polymerizations. As a chain transfer agent, the thiol group could control the molecular weight of polymers. In thiol-ene polymerizations, the thiol group would react with a monomer containing a carbon-carbon double bond (an 'ene'). However, no studies were found that have utilized this compound for these purposes. Research in this area tends to focus on other, more readily available or specifically functionalized thiols. nih.gov
Table 1: Theoretical Role in Thiol-Mediated Polymerization
| Polymerization Type | Theoretical Role of this compound | Required Co-monomer/Reactant |
|---|---|---|
| Thiol-ene Polymerization | Monomer (Thiol source) | Alkene-functionalized molecule |
This table is based on theoretical principles of polymer chemistry, not on published experimental data for the specified compound.
Surface Modification via Thiol Adsorption
The modification of metal surfaces using thiols is a well-established technique, particularly for the formation of self-assembled monolayers (SAMs). rsc.orgsigmaaldrich.comrsc.org The sulfur atom of the thiol group exhibits a strong affinity for the surfaces of noble metals like gold, silver, and copper, leading to the formation of organized, dense molecular layers. sigmaaldrich.com These SAMs can alter the surface properties, such as wettability, biocompatibility, and corrosion resistance.
Corrosion Inhibition Mechanisms
The presence of both a sulfur atom and a pyridine ring in this compound suggests it could theoretically act as a corrosion inhibitor for metals such as steel in acidic environments. The general mechanism for such compounds involves:
Adsorption: The molecule adsorbs onto the metal surface. This can occur through the sulfur atom, which can form a coordinate bond with the metal, and through the π-electrons of the pyridine ring. The nitrogen atom in the pyridine ring can also act as an adsorption center.
Protective Layer Formation: The adsorbed molecules form a protective barrier that isolates the metal from the corrosive environment. This layer can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
Quantum chemical studies on various pyridine derivatives have shown that factors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the charge distribution on the molecule, are crucial in determining their efficiency as corrosion inhibitors. Molecules with higher HOMO energies are generally better electron donors and can adsorb more strongly on the metal surface.
Despite these general principles, no experimental or theoretical studies specifically investigating the corrosion inhibition mechanism of this compound were found. Research on corrosion inhibition by pyridine derivatives has focused on other, often simpler or more commercially relevant, substituted pyridines.
Structure Activity Relationships and Design of Analogues and Derivatives
Systematic Modification of the Pyridine (B92270) Ring
The position of the chlorine atom on the pyridine ring is a critical determinant of the molecule's electronic distribution and, consequently, its reactivity and intermolecular interactions. A systematic study would involve the synthesis and analysis of isomers where the chlorine atom is moved to other available positions on the pyridine ring (e.g., 2-chloro, 4-chloro, and 5-chloro isomers of pyridin-3-yl)methanethiol. Comparative analysis of their physicochemical properties, such as pKa, dipole moment, and spectroscopic characteristics (NMR, IR, UV-Vis), would provide insight into the electronic effects of the chlorine substituent at different positions.
A hypothetical data table for such a study would look like this:
| Compound | Chlorine Position | pKa | Dipole Moment (Debye) | Key ¹H NMR Shift (ppm) |
| (6-Chloropyridin-3-yl)methanethiol | 6 | Data not available | Data not available | Data not available |
| (5-Chloropyridin-3-yl)methanethiol | 5 | Data not available | Data not available | Data not available |
| (4-Chloropyridin-3-yl)methanethiol | 4 | Data not available | Data not available | Data not available |
| (2-Chloropyridin-3-yl)methanethiol | 2 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No actual data for these compounds was found.
Introducing other functional groups onto the pyridine ring, in addition to the chlorine atom, would offer further avenues to modulate the molecule's properties. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) could be systematically introduced at various positions to fine-tune the electronic nature of the ring. Steric effects could be probed by introducing bulky substituents. Research in this area would involve the synthesis of these multi-substituted analogues and a thorough analysis of their structural and electronic properties.
Variations in the Thiol Moiety
The thiol (-SH) group is a reactive and versatile functional group. Modifications to the methanethiol (B179389) side chain would directly impact the molecule's reactivity, polarity, and potential for intermolecular interactions.
Extending the methylene (B1212753) linker between the pyridine ring and the thiol group (e.g., to ethanethiol, propanethiol) or introducing branching would alter the molecule's conformational flexibility and steric profile. These changes could influence crystal packing and other solid-state properties. A systematic series of such analogues would be synthesized and their physical properties compared.
A hypothetical data table for this subsection would be structured as follows:
| Compound | Thiol Side Chain | Melting Point (°C) | Solubility (e.g., in water) |
| This compound | -CH₂SH | Data not available | Data not available |
| 2-((6-Chloropyridin-3-yl)methyl)ethanethiol | -CH₂CH₂SH | Data not available | Data not available |
| 1-((6-Chloropyridin-3-yl)methyl)propan-1-thiol | -CH(SH)CH₂CH₃ | Data not available | Data not available |
This table is for illustrative purposes only. No actual data for these compounds was found.
Conformation-Activity Relationship Studies (SAR, excluding biological activity)
The three-dimensional conformation of a molecule is intrinsically linked to its physical and chemical properties. Conformational analysis of this compound and its analogues, typically performed using computational modeling (e.g., Density Functional Theory - DFT) and experimental techniques (e.g., X-ray crystallography, NMR spectroscopy), would reveal the preferred spatial arrangement of the pyridine ring relative to the methanethiol side chain. Understanding the rotational barriers around the C-C and C-S bonds and the potential for intramolecular hydrogen bonding would be key objectives. These conformational preferences would then be correlated with the observed physical properties (e.g., melting point, solubility, crystal packing) to establish a conformation-activity relationship, providing a deeper understanding of how the molecule's shape influences its behavior.
Design Principles for Novel this compound-Based Compounds
The design of novel compounds based on the this compound scaffold is primarily guided by structure-activity relationship (SAR) studies within the broader class of neonicotinoid insecticides. The (6-chloropyridin-3-yl)methyl moiety is a critical pharmacophore in many potent insecticides, and modifications to the rest of the molecule can significantly influence biological activity, spectrum, and systemic properties.
The foundational principle in designing analogues of this compound is the recognition that the (6-chloropyridin-3-yl)methyl group is a key component for binding to insect nicotinic acetylcholine (B1216132) receptors (nAChRs). This moiety, often referred to as the "chloronicotinyl" group, enhances the binding affinity of the entire molecule to the receptor. Therefore, design strategies often focus on modifying the thiol portion of the molecule or replacing it with various heterocyclic systems that can interact favorably with the receptor.
A significant breakthrough in the design of compounds from this scaffold was the development of second-generation neonicotinoids like thiamethoxam (B1682794). The design process for thiamethoxam and related compounds provides valuable insights into the principles for creating novel derivatives. A key strategy involves the replacement of the thiol group with a larger, nitrogen-containing heterocycle.
Bioassays have demonstrated that the nature of this heterocyclic ring dramatically impacts insecticidal efficacy. For instance, a 3-(6-chloropyridin-3-ylmethyl)-4-nitroimino-1,3,5-oxadiazinane was found to exhibit superior insecticidal activity compared to the corresponding 2-nitroimino-hexahydro-1,3,5-triazine and 4-nitroimino-1,3,5-thiadiazinane analogues. nih.gov This highlights the importance of the oxadiazinane ring in optimizing biological activity.
Further SAR studies have revealed more nuanced design principles:
Modification of the Heterocyclic Moiety: Replacing the (6-chloro-3-pyridyl) group with a (2-chloro-5-thiazolyl) moiety has been shown to significantly increase activity against chewing insects. nih.gov This suggests that while the chloropyridinyl group is effective, other heteroaromatic systems can be substituted to modulate the spectrum of activity.
Pharmacophore Substitution: The introduction of a methyl group on the pharmacophore, specifically on the heterocyclic ring, can lead to a marked increase in activity against sucking pests. nih.gov This principle was instrumental in the development of thiamethoxam, which combines the (2-chloro-5-thiazolyl) moiety with a methylated pharmacophore. nih.gov
Bioisosteric Replacement of the Imine Group: The nitroimino group in many neonicotinoids is a key feature for activity. However, it can be replaced with other electron-withdrawing groups, such as a cyanoimino group, to create active analogues. znaturforsch.com For example, acetamiprid (B1664982) features a cyanoimino group and retains potent insecticidal properties. researchgate.net
The design of novel neonicotinoid analogues has also explored the incorporation of entirely different scaffolds to enhance properties like pi-pi stacking interactions. For example, analogues bearing a 1,4-dihydropyridine (B1200194) scaffold have been synthesized and shown to exhibit high insecticidal activities. nih.gov
The following tables summarize some of the key structure-activity relationships observed in the design of this compound-based compounds and their analogues.
Table 1: Influence of Heterocyclic Ring Variation on Insecticidal Activity
| Base Structure | Heterocyclic Ring | Relative Insecticidal Activity | Reference |
| 3-(6-chloropyridin-3-ylmethyl)-substituted | 4-nitroimino-1,3,5-oxadiazinane | High | nih.gov |
| 3-(6-chloropyridin-3-ylmethyl)-substituted | 2-nitroimino-hexahydro-1,3,5-triazine | Moderate | nih.gov |
| 3-(6-chloropyridin-3-ylmethyl)-substituted | 4-nitroimino-1,3,5-thiadiazinane | Moderate | nih.gov |
Table 2: Effect of Pharmacophore and Heteroaromatic Group Substitution
| Heteroaromatic Group | Pharmacophore Substituent | Target Pest Type | Relative Activity | Reference |
| 6-chloro-3-pyridyl | None | Sucking Pests | Good | nih.gov |
| 2-chloro-5-thiazolyl | None | Chewing Insects | Increased | nih.gov |
| 6-chloro-3-pyridyl | Methyl Group | Sucking Pests | Increased | nih.gov |
| 2-chloro-5-thiazolyl | Methyl Group (Thiamethoxam) | Broad Spectrum | High | nih.gov |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways for Sustainable Production
The future of chemical manufacturing hinges on the development of sustainable and green synthetic processes. For (6-Chloropyridin-3-yl)methanethiol, moving beyond traditional multi-step syntheses that may involve harsh reagents is a key objective. Future research will likely focus on novel pathways that improve efficiency, reduce waste, and utilize renewable resources.
Green Chemistry Approaches: The principles of green chemistry will guide the development of new synthetic routes. unife.it This includes the use of odorless, stable, and low-cost thiol surrogates to avoid handling volatile and toxic methanethiol (B179389) directly. researchgate.net Researchers may explore copper-catalyzed coupling of the corresponding halide with a thiobenzoic acid followed by hydrolysis, a method that has proven effective for other pyridine-3-thiols. nuph.edu.ua Another approach involves utilizing heterogeneous catalysts that can be easily recovered and reused, minimizing waste and improving process economy. mdpi.com The development of solvent-free or "on-water" reaction conditions is also a critical area of exploration for heterocyclic thiol synthesis.
The table below illustrates a hypothetical comparison between a traditional synthetic route and a potential future biocatalytic route, highlighting key green chemistry metrics.
| Metric | Traditional Synthesis (Hypothetical) | Future Biocatalytic Route (Projected) |
| Principle | Alkyl Halide + Thiolate Salt | Precursor + Engineered Enzyme |
| Solvent | Volatile Organic Solvents (e.g., THF, DMF) | Water or Benign Solvent |
| Temperature | Elevated Temperatures | Ambient Temperature |
| Atom Economy | Moderate (by-product salts) | High (fewer steps) |
| Catalyst | Stoichiometric Base | Recyclable Biocatalyst |
| Waste Generation | High (solvent and salt waste) | Low (biodegradable waste) |
Advanced Catalytic Applications in Organic Transformations
While often viewed as a building block, the thiol group in this compound presents an opportunity for its use in catalysis. The sulfur atom can coordinate to metal centers or act as a nucleophile, making it a candidate for applications in organocatalysis or as a ligand in transition-metal catalysis.
Future research could investigate its role as a ligand for transition metals like palladium, nickel, or copper in cross-coupling reactions. The pyridine (B92270) nitrogen and the thiol sulfur could act as a bidentate ligand, potentially stabilizing catalytic species and influencing the selectivity of reactions. Furthermore, the thiol moiety could be employed in organocatalytic transformations, such as thia-Michael additions, where it could act as a recyclable catalyst for forming carbon-sulfur bonds under mild conditions. mdpi.com The electronic properties of the chloropyridine ring could modulate the nucleophilicity and catalytic activity of the thiol group, a feature that warrants systematic investigation.
High-Throughput Screening for Novel Reactivity Profiles
High-Throughput Screening (HTS) is a powerful technology used to rapidly test thousands of compounds for a specific activity, accelerating discovery in fields like drug development and materials science. nih.govnih.gov Incorporating this compound into diverse chemical libraries for HTS could uncover previously unknown reactivity and applications.
By employing miniaturized, automated platforms, researchers can perform thousands of experiments using mere micrograms of the compound. scienceintheclassroom.org This would allow for the rapid screening of this compound against a vast array of reactants, catalysts, and conditions to build a comprehensive reactivity profile. scienceintheclassroom.org For instance, HTS could be used to identify its potential as an inhibitor for specific enzymes where the thiol group can form covalent bonds or coordinate with a metal cofactor. It could also be screened for materials science applications, such as its ability to form self-assembled monolayers on metal surfaces or to act as a component in novel polymers. nih.gov
A hypothetical HTS campaign could screen the compound for inhibitory activity against a panel of metalloenzymes, as shown in the illustrative table below.
| Target Enzyme | Assay Type | Result (Hypothetical % Inhibition) | Hit Identified |
| Carbonic Anhydrase | Fluorescence | 85% | Yes |
| Matrix Metalloproteinase-9 | FRET | 12% | No |
| Urease | Colorimetric | 5% | No |
| Alcohol Dehydrogenase | Absorbance | 78% | Yes |
Integration with Emerging Technologies in Chemical Synthesis
The synthesis and application of this compound could be revolutionized by integrating emerging technologies such as continuous flow chemistry and artificial intelligence (AI).
Artificial Intelligence (AI) and Machine Learning: AI is increasingly being used to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. numberanalytics.comresearchgate.net Machine learning models could be trained on data from heterocyclic chemistry to predict the optimal conditions for synthesizing this compound or to forecast its properties and potential reactivity in various chemical environments. This predictive power can significantly reduce the number of experiments required, saving time and resources. researchgate.net
Deeper Computational Insights into Complex Interactions
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for understanding molecular structure, reactivity, and interactions at the atomic level. nih.gov Future research will undoubtedly apply these methods to this compound to gain deeper insights that can guide experimental work.
DFT calculations can be used to predict key properties such as bond dissociation energies, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. This information is crucial for understanding the compound's reactivity, stability, and potential interaction sites. For example, computational models could simulate its binding to a catalyst's active site or predict the strength of its adsorption on a metal surface. nih.gov Such studies can help in designing more effective catalysts where this thiol acts as a ligand or in predicting its behavior in complex biological or material systems, thereby accelerating the discovery of new applications.
The table below presents hypothetical data that could be generated from a DFT study of the compound.
| Calculated Property | Value (Hypothetical) | Significance |
| S-H Bond Dissociation Energy | 320 kJ/mol | Predicts radical formation tendency |
| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation |
| LUMO Energy | -1.2 eV | Indicates susceptibility to reduction |
| Mulliken Charge on Sulfur | -0.15 e | Predicts nucleophilic character |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of (6-Chloropyridin-3-yl)methanethiol to improve yield and purity?
- Methodological Answer : Synthesis optimization can be approached by modifying reaction conditions such as temperature, solvent selection, and catalyst acid-base properties. For example, analogous pyridine derivatives (e.g., fluorinated analogs) are synthesized using fluorinating reagents in DMSO followed by reduction with LiAlH4 . Catalysts like K₂WO₄/alumina, known for methanethiol production, balance activity and selectivity but require careful tuning of acid-base sites to avoid byproducts like dimethyl sulfide . A stepwise approach involving kinetic studies and in-situ spectroscopic monitoring (e.g., IR or NMR) can identify rate-limiting steps.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyridine ring.
- Mass spectrometry (HRMS) for molecular weight validation.
- Infrared spectroscopy to identify thiol (-SH) and C-Cl functional groups.
- X-ray crystallography for resolving 3D conformation, as demonstrated for structurally similar sulfonyl fluorides . Computational tools like DFT can predict electronic properties (e.g., charge distribution on sulfur/chlorine atoms) to guide experimental design.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Thiols are prone to oxidation and dimerization. Stability tests under inert atmospheres (N₂/Ar) and low temperatures (e.g., -20°C) are critical. Analogous compounds like hydroxymethylpyridin-3-ol hydrochloride require desiccants and UV-protected storage to prevent hydrolysis or photodegradation . Accelerated aging studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring can quantify degradation products.
Advanced Research Questions
Q. How do acid-base properties of catalysts influence the selectivity of this compound synthesis from precursor alcohols or sulfides?
- Methodological Answer : Strong Lewis acid sites enhance methanol conversion but reduce selectivity due to competing pathways (e.g., dimethyl sulfide formation). Weakly basic catalysts like K₂WO₄/alumina improve selectivity (~90–96%) but require higher temperatures (360°C) . A dual-bed reactor system could separate activation and selective thiolation steps. Surface acidity can be quantified via NH₃-TPD, while basicity is measured by CO₂-TPD.
Q. What role does this compound play in modulating biological interactions, such as enzyme inhibition or receptor binding?
- Methodological Answer : The thiol and chloro-pyridine groups enable covalent binding to cysteine residues or metal centers in proteins. For example, methanethiol derivatives interact with odorant receptors via hydrogen bonding and hydrophobic effects . To study bioactivity:
- Perform molecular docking with targets like cytochrome P450 or glutathione S-transferase.
- Validate interactions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Compare with analogs lacking the -SH group to isolate mechanistic contributions.
Q. How can computational modeling resolve contradictions in the conformational stability of this compound clusters?
- Methodological Answer : Methanethiol clusters exhibit non-covalent interactions (e.g., S–H···S hydrogen bonds) that are sensitive to basis set selection in DFT calculations . Use high-level methods (e.g., CCSD(T)/aug-cc-pVTZ) to re-evaluate dimer/trimer conformers. Compare with experimental data (e.g., rotational spectroscopy) to validate minima. For the target compound, include solvent effects (PCM model) and halogen bonding (C-Cl···π interactions) in simulations.
Data Contradiction Analysis
Q. Why do studies report conflicting catalytic activities for methanethiol production, and how can these be reconciled for this compound synthesis?
- Analysis : Discrepancies arise from differences in catalyst preparation (e.g., impregnation vs. co-precipitation) and reaction conditions (gas-phase vs. liquid-phase). For example, K₂WO₄/alumina shows 47–56% methanol conversion but high selectivity, whereas KOH/NaOH catalysts are more active but less selective . To resolve contradictions:
- Standardize testing protocols (e.g., WHSV = 2–4 h⁻¹, H₂S:MeOH molar ratio = 1.5:1).
- Use operando spectroscopy to correlate surface properties with real-time product distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
